cis-3-Hexenyl phenylacetate

Catalog No.
S1895992
CAS No.
42436-07-7
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl phenylacetate

CAS Number

42436-07-7

Product Name

cis-3-Hexenyl phenylacetate

IUPAC Name

hex-3-enyl 2-phenylacetate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3

InChI Key

FJKFIIYSBXHBCT-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)CC1=CC=CC=C1

Canonical SMILES

CCC=CCCOC(=O)CC1=CC=CC=C1

Isomeric SMILES

CC/C=C/CCOC(=O)CC1=CC=CC=C1

The exact mass of the compound cis-3-Hexenyl phenylacetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

cis-3-Hexenyl phenylacetate (CAS 42436-07-7) is a bifunctional ester with a molecular weight of 218.29 g/mol, formed by the condensation of 'leaf alcohol' (cis-3-hexenol) and phenylacetic acid [1]. It is a globally recognized flavor and fragrance ingredient, carrying FEMA number 3633 and JECFA number 1016, indicating established regulatory acceptance for direct addition to commercial formulations [2]. From a procurement perspective, this compound is valued for its specific physical properties—namely a calculated LogP of 4.03 and a low vapor pressure of 0.001 mmHg at 25 °C—which dictate its processability and stability in complex lipid and aqueous matrices [1].

Substituting cis-3-Hexenyl phenylacetate with simpler in-class esters or physical blends compromises formulation stability and organoleptic consistency. If a buyer substitutes a lighter Z-hexenyl ester, such as cis-3-hexenyl acetate, the vapor pressure increases by over three orders of magnitude, causing the critical green notes to flash off rapidly during thermal processing or ambient exposure [1]. Conversely, substituting with a heavier phenylacetate, such as phenethyl phenylacetate, provides the necessary substantivity but completely eliminates the required green/vegetal threshold effect [2]. Attempting to replicate the target compound by physically blending a volatile green acetate with a heavy honey-scented base often leads to chromatographic separation in the final product matrix, resulting in an inconsistent scent or flavor profile over time [1].

Formulation Retention and Volatility Control

In fragrance and flavor formulation, maintaining top-note organoleptics through the dry-down phase requires strict volatility control. cis-3-Hexenyl phenylacetate exhibits a vapor pressure of 0.001 mmHg at 25 °C [1]. In head-to-head comparison with the common green-note substitute cis-3-hexenyl acetate, which has a vapor pressure of 1.219 mmHg [2], the phenylacetate ester demonstrates a >1,200-fold reduction in volatility. This massive reduction prevents the premature flash-off of the characteristic 'leaf green' notes during thermal processing or extended ambient exposure.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data0.001 mmHg
Comparator Or Baselinecis-3-Hexenyl acetate (1.219 mmHg)
Quantified Difference>1,200-fold lower vapor pressure
Conditions25 °C standard ambient formulation conditions

Allows formulators to anchor highly volatile green notes into the heart and base phases of a product without premature evaporation.

Lipid Matrix Compatibility and Emulsion Partitioning

Solubility and retention in high-lipid matrices (such as waxes or heavy cosmetic creams) are dictated by the octanol-water partition coefficient. cis-3-Hexenyl phenylacetate possesses a calculated LogP of 4.03[1]. When evaluated against the lighter in-class comparator cis-3-hexenyl acetate (LogP ~2.41 to 2.70) [2], the target compound provides an increase of over 1.3 LogP units. This higher lipophilicity ensures superior partitioning into the oil phase of emulsions, reducing unwanted migration or leaching into aqueous phases.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound Data4.03
Comparator Or Baselinecis-3-Hexenyl acetate (~2.41 - 2.70)
Quantified Difference+1.3 to 1.6 LogP units
ConditionsStandard predictive/measured octanol-water partitioning

Ensures stable integration and prevents flavor/fragrance leaching in complex, high-lipid cosmetic bases and aqueous emulsions.

Bifunctional Organoleptic Efficiency

Procurement of flavor and fragrance ingredients often requires balancing multiple structural moieties to achieve a specific profile. cis-3-Hexenyl phenylacetate provides a distinct waxy, green, and melon-like taste threshold at 15 ppm, combined with a honey/rosy base . By contrast, the closely related structural comparator phenethyl phenylacetate (vapor pressure 0.000023 mmHg) delivers strictly rosy/honey notes and completely lacks the Z-configuration double bond required for the green threshold effect [1]. Using the target compound allows for the delivery of both the green top-note character and the honey base-note character from a single molecule.

Evidence DimensionOrganoleptic Threshold Profile
Target Compound DataWaxy green/melon at 15 ppm + honey base
Comparator Or BaselinePhenethyl phenylacetate (Rosy/honey only, no green threshold)
Quantified DifferencePresence of Z-hexenyl moiety shifts threshold to include green/vegetal nuances
Conditions15 ppm taste/odor threshold assay

Enables procurement teams to consolidate SKUs by replacing a two-component volatile/heavy blend with a single structurally stable bifunctional ester.

High-Lipid Cosmetic and Wax Formulations

The high lipophilicity (LogP 4.03) and extremely low vapor pressure (0.001 mmHg) of cis-3-Hexenyl phenylacetate make it the right choice for hot-pour wax and heavy cosmetic cream manufacturing. Unlike volatile acetates that evaporate during thermal processing, this compound remains stable in the lipid matrix, ensuring the green/floral notes persist throughout the product's shelf life [1].

Long-Lasting Fine Fragrance Compounding

In fine fragrance development, formulators require substantive 'bridge' materials that connect top notes to base notes. By utilizing the bifunctional nature of this compound, formulators can anchor the highly desirable 'leaf green' organoleptic profile deep into the dry-down phase, bypassing the rapid flash-off associated with traditional Z-hexenyl top notes[1].

Advanced Flavor Compounding (Pear, Honey, and Melon)

For food and beverage flavor systems requiring authentic waxy, green, or melon-like nuances, this compound provides a specific taste threshold at 15 ppm that simple acetates cannot sustain. Its superior emulsion partitioning prevents flavor leaching in complex aqueous/lipid beverage matrices, allowing procurement to consolidate multiple volatile and heavy SKUs into a single stable ingredient [1].

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

218.130679813 g/mol

Monoisotopic Mass

218.130679813 g/mol

Heavy Atom Count

16

UNII

5798N50870

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 90 of 91 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

42436-07-7

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

General Manufacturing Information

Benzeneacetic acid, (3Z)-3-hexen-1-yl ester: ACTIVE

Dates

Last modified: 08-16-2023

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